molecular formula C12H9FO B3066161 2-(2-Fluoroacetyl)naphthalene CAS No. 71365-99-6

2-(2-Fluoroacetyl)naphthalene

Cat. No.: B3066161
CAS No.: 71365-99-6
M. Wt: 188.2 g/mol
InChI Key: FGUFCIJNVRZTDI-UHFFFAOYSA-N
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Description

2-(2-Fluoroacetyl)naphthalene is an organic compound with the molecular formula C12H9FO It is a derivative of naphthalene, where a fluoroacetyl group is attached to the second carbon of the naphthalene ring

Mechanism of Action

Biochemical Pathways

The degradation of naphthalene often involves the formation of salicylate as a key intermediate . .

Pharmacokinetics

The presence of a fluorine atom in organic molecules can significantly change their physicochemical characteristics such as conformation, lipophilicity, solubility in water, and acid–base properties of neighboring functional groups . These changes can impact the bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoroacetyl)naphthalene typically involves the introduction of a fluoroacetyl group to the naphthalene ring. One common method includes the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with fluoroacetyl chloride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may use more efficient catalysts and optimized reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoroacetyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) under controlled temperatures.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the fluorine atom.

Major Products:

    Electrophilic Aromatic Substitution: Products depend on the electrophile used, such as halogenated derivatives.

    Nucleophilic Substitution: Products include derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

2-(2-Fluoroacetyl)naphthalene has several applications in scientific research:

Comparison with Similar Compounds

    2-Fluoronaphthalene: Similar in structure but lacks the acetyl group.

    2-Acetyl-naphthalene: Similar but lacks the fluorine atom.

Uniqueness: 2-(2-Fluoroacetyl)naphthalene is unique due to the presence of both a fluoro and an acetyl group, which imparts distinct reactivity and properties compared to its analogs .

This compound’s unique combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of ongoing research in various scientific fields.

Properties

IUPAC Name

2-fluoro-1-naphthalen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUFCIJNVRZTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541088
Record name 2-Fluoro-1-(naphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71365-99-6
Record name 2-Fluoro-1-(naphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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